molecular formula C17H14N2O4 B12611039 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid CAS No. 649774-21-0

3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid

Cat. No.: B12611039
CAS No.: 649774-21-0
M. Wt: 310.30 g/mol
InChI Key: QNJNROOGSIQNOF-UHFFFAOYSA-N
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Description

3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid is an organic compound with the molecular formula C17H14N2O4 It is characterized by the presence of a benzoic acid moiety linked to a phenoxyacetamido group, which in turn is substituted with a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Synthesis of 4-(Cyanomethyl)phenol: This can be achieved by the reaction of 4-hydroxybenzyl cyanide with appropriate reagents.

    Formation of 2-[4-(Cyanomethyl)phenoxy]acetic acid: This involves the reaction of 4-(Cyanomethyl)phenol with chloroacetic acid under basic conditions.

    Coupling with 3-Aminobenzoic acid: The final step involves the coupling of 2-[4-(Cyanomethyl)phenoxy]acetic acid with 3-aminobenzoic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets. The cyanomethyl group can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The phenoxyacetamido moiety can enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyanomethyl)phenoxyacetic acid
  • 3-Aminobenzoic acid
  • 4-Hydroxybenzyl cyanide

Uniqueness

3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanomethyl group provides reactivity towards nucleophiles, while the phenoxyacetamido moiety enhances its binding affinity to biological targets, making it a valuable compound for various applications.

Properties

CAS No.

649774-21-0

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

3-[[2-[4-(cyanomethyl)phenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C17H14N2O4/c18-9-8-12-4-6-15(7-5-12)23-11-16(20)19-14-3-1-2-13(10-14)17(21)22/h1-7,10H,8,11H2,(H,19,20)(H,21,22)

InChI Key

QNJNROOGSIQNOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)CC#N)C(=O)O

Origin of Product

United States

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